4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
CAS No.: 922938-11-2
Cat. No.: VC4173801
Molecular Formula: C28H30N4O3S2
Molecular Weight: 534.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922938-11-2 |
|---|---|
| Molecular Formula | C28H30N4O3S2 |
| Molecular Weight | 534.69 |
| IUPAC Name | 4-(azepan-1-ylsulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C28H30N4O3S2/c1-20-17-25-26(18-21(20)2)36-28(30-25)32(19-23-9-5-6-14-29-23)27(33)22-10-12-24(13-11-22)37(34,35)31-15-7-3-4-8-16-31/h5-6,9-14,17-18H,3-4,7-8,15-16,19H2,1-2H3 |
| Standard InChI Key | BGTNTOCPYBTVNL-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5 |
Introduction
4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure, incorporating an azepan sulfonamide group, a benzo[d]thiazole moiety, and a pyridine ring, which are often associated with significant biological activity.
Synthesis of 4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
The synthesis of this compound typically involves multiple steps, requiring precise conditions such as controlled temperature and specific solvents like dimethylformamide (DMF) or dichloromethane (DCM). Catalysts may also be used to enhance reaction yields and selectivity. The synthesis process involves the formation of key intermediates and the final coupling reactions to assemble the complex structure.
| Step | Reaction Conditions | Reagents |
|---|---|---|
| 1. Formation of azepan-1-ylsulfonyl intermediate | DMF, room temperature | Azepane, sulfonyl chloride |
| 2. Synthesis of benzo[d]thiazol-2-yl intermediate | DCM, reflux | 5,6-Dimethylbenzo[d]thiazol-2-amine |
| 3. Coupling with pyridin-2-ylmethyl group | DMF, 50°C | Pyridin-2-ylmethylamine |
Potential Applications
This compound is of interest in medicinal chemistry due to its potential interactions with biological targets such as enzymes or receptors. The sulfonamide group may mimic natural substrates or inhibitors, allowing it to bind effectively to these targets. In vitro studies would be crucial to determine its binding affinities and inhibition constants, which characterize its pharmacological profile.
| Potential Application | Mechanism |
|---|---|
| Enzyme Inhibition | Binding to specific enzymes, potentially modulating disease pathways. |
| Receptor Interaction | Interaction with receptors involved in various physiological processes. |
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